![molecular formula C17H30O5Si2 B14220503 Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol CAS No. 824393-86-4](/img/structure/B14220503.png)
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol is a complex organic compound that features both benzoic acid and silyl ether functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol typically involves multiple steps. One common approach is to start with benzoic acid and introduce the silyl ether groups through a series of reactions. The process may involve:
Esterification: Reacting benzoic acid with methanol in the presence of an acid catalyst to form methyl benzoate.
Silylation: Introducing the silyl groups using reagents such as chlorodimethylsilane in the presence of a base like triethylamine.
Hydrolysis: Converting the ester back to the acid form under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
化学反应分析
Types of Reactions
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the silyl ether groups.
Reduction: Reduction reactions can be used to modify the double bond in the but-3-en-1-ol moiety.
Substitution: The silyl ether groups can be substituted with other functional groups using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
科学研究应用
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug intermediate or as a protective group in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol exerts its effects involves interactions with various molecular targets. The silyl ether groups can protect reactive sites during chemical reactions, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. The exact pathways depend on the specific application and conditions.
相似化合物的比较
Similar Compounds
Benzoic acid: A simpler compound without the silyl ether groups.
Trimethylsilyl benzoate: Contains a silyl group but lacks the but-3-en-1-ol moiety.
Methoxybenzoic acid: Features a methoxy group but not the silyl ether functionalities.
Uniqueness
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol is unique due to the combination of benzoic acid and silyl ether groups, which provide both stability and reactivity. This makes it a versatile compound for various synthetic and industrial applications.
属性
CAS 编号 |
824393-86-4 |
|---|---|
分子式 |
C17H30O5Si2 |
分子量 |
370.6 g/mol |
IUPAC 名称 |
benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol |
InChI |
InChI=1S/C10H24O3Si2.C7H6O2/c1-12-14(3,4)9-10(7-8-11)15(5,6)13-2;8-7(9)6-4-2-1-3-5-6/h9,11H,7-8H2,1-6H3;1-5H,(H,8,9) |
InChI 键 |
WIFPVNMAOGBTDE-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C)(C)C=C(CCO)[Si](C)(C)OC.C1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
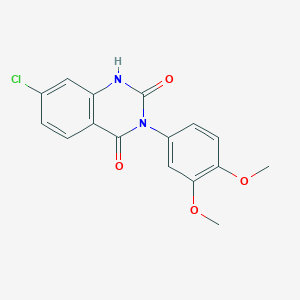
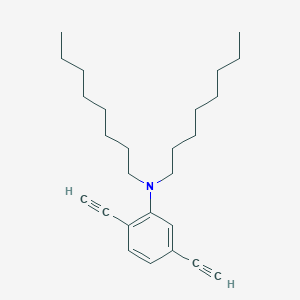
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)

![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
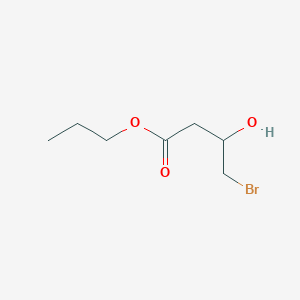
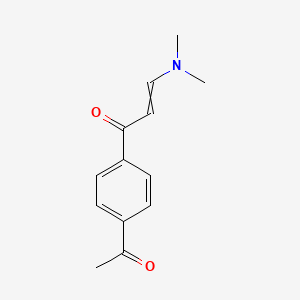
![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)
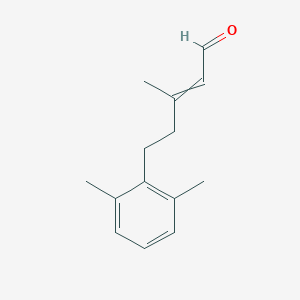
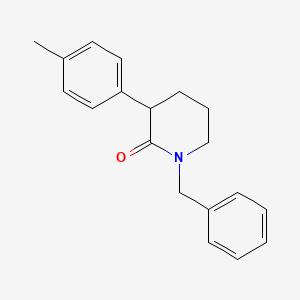
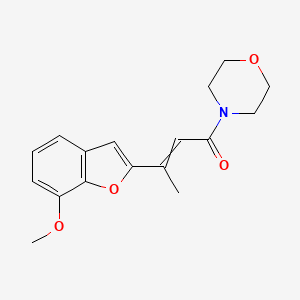
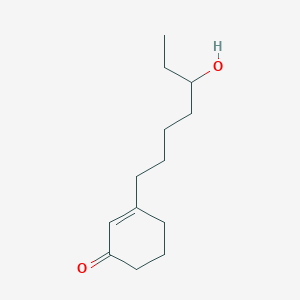
![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
